REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1F.[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1.CC(C)([O-])C.[K+].O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[NH:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1 |f:2.3|
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Name
|
|
Quantity
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5.69 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=CC=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
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2.6373 g
|
Type
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reactant
|
Smiles
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NC=1C=NC=C(C1)F
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
39.2 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred under nitrogen at rt overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×100 mL)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over MgSO4
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Type
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FILTRATION
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Details
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The solution was filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
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to provide the crude material as a orange solid
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Type
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CUSTOM
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Details
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The orange solid was purified by chromatography through a Redi-Sep™ pre-packed silica gel column (120 g)
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Type
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WASH
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Details
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eluting with a gradient of 0% to 50% EtOAc in hexane
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Reaction Time |
8 (± 8) h |
Name
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|
Type
|
product
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Smiles
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BrC1=C(C(=CC=C1)[N+](=O)[O-])NC=1C=NC=C(C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |